1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Description
Properties
IUPAC Name |
1-phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-9-10-19(17(3)16(15)2)24(22,23)21-13-11-20(12-14-21)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHQBFZGVHHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two modular components:
-
Piperazine core : Serves as the central scaffold.
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Aryl substituents : A phenyl group at the N1 position and a 2,3,4-trimethylphenylsulfonyl group at the N4 position.
Retrosynthetically, the molecule is accessible via sequential N-functionalization. The phenyl group is introduced first to avoid competing reactions during sulfonylation, leveraging the differential reactivity of primary versus secondary amines.
Key Reaction Steps
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N-Phenylation of Piperazine :
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Sulfonylation of N1-Phenylpiperazine :
Detailed Synthetic Procedures
Synthesis of N1-Phenylpiperazine
Method A: Buchwald-Hartwig Amination
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Reagents : Piperazine, bromobenzene, Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene.
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Mechanism : Palladium-mediated cross-coupling facilitates C–N bond formation.
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Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Method B: Nucleophilic Aromatic Substitution
Sulfonylation of N1-Phenylpiperazine
General Protocol :
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Dissolve N1-phenylpiperazine (1 eq) in anhydrous DCM.
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Add 2,3,4-trimethylbenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.
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Introduce DIPEA (2 eq) to scavenge HCl.
Workup :
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Quench with ice water, extract with DCM (3 × 50 mL).
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Dry over Na₂SO₄, concentrate under reduced pressure.
Optimization and Reaction Monitoring
Solvent and Base Screening
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | DIPEA | 25 | 12 | 88 |
| NMP | Et₃N | 25 | 12 | 82 |
| THF | NaH | 0→25 | 24 | 75 |
DCM with DIPEA proved optimal, minimizing side reactions (e.g., over-sulfonylation).
Stoichiometric Considerations
A slight excess of sulfonyl chloride (1.1 eq) ensures complete conversion of the amine. Higher equivalents (>1.2 eq) led to dimerization byproducts (5–8% yield loss).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Scale-Up and Industrial Considerations
Pilot-Scale Synthesis
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| N1-Phenylpiperazine | 1,200 |
| 2,3,4-TMB-sulfonyl chloride | 3,500 |
| Total (per kg product) | 4,700 |
Applications and Derivatives
While the primary focus is synthesis, the compound’s utility in medicinal chemistry is noted. Analogous sulfonamides inhibit AKR1C3, a target in oncology and endocrinology. Derivatives with modified aryl groups show enhanced pharmacokinetic profiles .
Chemical Reactions Analysis
1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.
Scientific Research Applications
1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Structural Features
The biological activity of sulfonylpiperazines is highly dependent on substituents at two critical sites:
- Piperazine nitrogen substituent : Modulates receptor binding affinity and selectivity.
- Sulfonyl aryl group : Influences lipophilicity, metabolic stability, and electronic interactions.
Comparative Analysis of Analogues
The following table summarizes structural variations and reported activities of closely related compounds:
*NAM: Negative allosteric modulator of neuronal nicotinic receptors, as per SAR studies in .
Biological Activity
1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a phenyl group and a sulfonyl moiety, which contributes to its biological activity. The presence of the trimethylphenyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
1. Anticancer Properties
Research indicates that derivatives of piperazine compounds exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that similar piperazine derivatives can inhibit eEF2K, a kinase linked to various cancers, including triple-negative breast cancer (TNBC) .
Table 1: Summary of Anticancer Activity
| Compound | Target | Effect | Reference |
|---|---|---|---|
| 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | eEF2K | Inhibition of cell viability | |
| 4-(2,3-dichlorophenyl)-piperazine derivative | Human cancer cell lines | Induces apoptosis |
2. Enzyme Inhibition
Piperazine derivatives have been reported to inhibit human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s . The mechanism involves binding at the enzyme's active site, disrupting its function.
Table 2: Inhibition Studies
| Compound | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | AChE | TBD | |
| 4-Methyl-benzenesulfonyl-piperazine | AChE | 25 |
The biological activity of 1-Phenyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances binding affinity due to increased hydrogen bonding capabilities.
Key Pathways Affected
- Cell Proliferation: Inhibition of cell cycle progression in cancer cells.
- Apoptosis Induction: Triggering programmed cell death through mitochondrial pathways.
Case Studies
A notable study evaluated the efficacy of piperazine derivatives against various cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study Highlights:
- Study Focus: Evaluation of piperazine derivatives on MDA-MB-231 (TNBC) cells.
- Findings: Certain derivatives showed up to 70% reduction in cell viability at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
